molecular formula C19H16N5NaO7S3 B1668912 Ceftiofur sodium CAS No. 104010-37-9

Ceftiofur sodium

Cat. No.: B1668912
CAS No.: 104010-37-9
M. Wt: 545.6 g/mol
InChI Key: RFLHUYUQCKHUKS-CMKUNUBPSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ceftiofur sodium is a third-generation cephalosporin antibiotic approved for veterinary use, specifically targeting Gram-positive and Gram-negative bacteria, including β-lactamase-producing strains. Its molecular formula is $ \text{C}{19}\text{H}{16}\text{N}5\text{O}7\text{S}_3\text{Na} $, and it functions by inhibiting bacterial cell wall synthesis, leading to bactericidal effects . It is widely used in cattle, swine, and poultry to treat respiratory, urinary, and soft tissue infections. Pharmacokinetic studies highlight its rapid metabolism to desfuroylceftiofur, the active metabolite, which maintains plasma concentrations above the MIC90 (minimum inhibitory concentration for 90% of isolates) for key pathogens like Mannheimia haemolytica and Pasteurella multocida for at least 48 hours .

This compound exhibits high purity (>99.5%) and stability in aqueous solutions, with minimal degradation (<5%) over 8 hours, outperforming many commercial alternatives . Its low toxicity and residue profile make it a preferred choice in livestock management .

Scientific Research Applications

Veterinary Applications

Ceftiofur sodium is widely used in the treatment of bacterial infections in various animal species, including cattle, swine, sheep, horses, and dogs. Below are specific applications based on animal type:

Cattle and Dairy Cattle

  • Respiratory Diseases : this compound is used to treat bovine respiratory disease (shipping fever) caused by pathogens such as Mannheimia haemolytica and Pasteurella multocida .
  • Foot Rot : It is also indicated for acute bovine interdigital necrobacillosis associated with Fusobacterium necrophorum .

Swine

  • Bacterial Respiratory Disease : Effective in treating swine pneumonia associated with Actinobacillus pleuropneumoniae and Pasteurella multocida. A study indicated that treatment reduced mortality rates significantly in pre-weaned piglets .

Sheep and Lambs

  • Used for respiratory infections and other bacterial diseases, with administration protocols similar to those for cattle .

Horses

  • Administered for respiratory infections caused by Streptococcus zooepidemicus, with specific dosing guidelines .

Dogs

  • Utilized for treating various bacterial infections, with a dosage regimen tailored to the size and health status of the dog .

Pharmacokinetics and Efficacy Studies

Research has demonstrated the pharmacokinetic properties of this compound, revealing its efficacy in various clinical settings:

  • A comparative study showed that this compound administered at 10 mg/kg was effective in treating undifferentiated fever in beef cattle, demonstrating comparable results to enrofloxacin .
  • In vitro studies have shown that this compound exhibits high antibacterial activity against a range of pathogens, including E. coli, Staphylococcus aureus, and Salmonella spp., with inhibition rates exceeding 90% for many strains .

Case Studies

Several case studies highlight the effectiveness of this compound in veterinary practice:

  • Field Study in Swine : A global study involving 2,693 piglets treated with this compound showed a reduction in mortality from 11.0% in control groups to 7.5% in treated groups, indicating its effectiveness in improving growth performance and reducing disease incidence .
  • Lamb Treatment : In lambs suffering from pneumonia associated with bacterial infections, treatment with this compound resulted in significant recovery rates within days of administration .

Safety and Tolerance

Studies have assessed the safety profile of this compound across different species:

  • In cattle, tolerability studies indicated no adverse systemic effects at dosages significantly higher than recommended levels. Local muscle irritation was noted but resolved within days post-treatment .

Data Tables

Application AreaAnimal TypeIndicationsDosage Recommendations
Respiratory DiseaseCattleBovine respiratory disease1 mg/kg/day for 3 days
Foot RotCattleAcute bovine interdigital necrobacillosis1 mg/kg/day for 3 days
Bacterial PneumoniaSwineSwine bacterial pneumonia3 mg/kg/day for 3 days
Respiratory InfectionsHorsesInfections caused by Streptococcus zooepidemicus2 mg/kg/day for 3 days
Bacterial InfectionsDogsVarious bacterial infections2 mg/kg/day for 5–14 days

Comparison with Similar Compounds

Comparison with Ceftiofur Hydrochloride

Ceftiofur hydrochloride is a structurally similar salt form of ceftiofur, differing primarily in its counterion (hydrochloride vs. sodium). Both salts demonstrate bioequivalence in pharmacokinetic (PK) parameters, as shown in swine and cattle studies:

Table 1. Pharmacokinetic Parameters in Swine (2.27 mg/kg IM)

Parameter Ceftiofur Hydrochloride Ceftiofur Sodium
$ C_{\text{max}} $ (µg/mL) $ 26.1 \pm 5.02 $ $ 29.2 \pm 5.01 $
$ T_{\text{max}} $ (h) 0.66–2.0 0.33–2.0
$ \text{AUC}_{0-\text{LOQ}} $ (µg·h/mL) $ 321 \pm 50.2 $ $ 314 \pm 55.1 $

Source :

In cattle, both salts achieved plasma concentrations above MIC90 for Fusobacterium necrophorum and Bacteroides melaninogenicus, supporting therapeutic equivalence . However, formulation differences impact drug distribution:

  • This compound solutions show faster absorption ($ T{\text{max}} = 0.33–2.0 \, \text{h} $) but similar $ C{\text{max}} $ and AUC compared to hydrochloride suspensions .
  • Ceftiofur hydrochloride ’s crystalline-free acid (CCFA) formulation prolongs half-life, enabling sustained tissue concentrations, whereas sodium salts are ideal for rapid systemic exposure .

Comparison with Other Cephalosporins

This compound demonstrates superior activity against β-lactamase-producing strains compared to earlier cephalosporins like ceftriaxone and cefotaxime. Key findings include:

Table 2. MIC90 Values of this compound

Pathogen MIC90 (µg/mL)
Pasteurella multocida <0.5
Escherichia coli <0.5
Klebsiella spp. <0.5
β-hemolytic Streptococci <0.5

Source :

  • Spectrum of Activity : this compound is effective against Salmonella and Staphylococcus spp., with MIC90 values ≤1 µg/mL, outperforming many β-lactams .
  • Resistance Profile : Its stability against β-lactamases reduces resistance risks, a critical advantage over penicillin-derived antibiotics .

Stability and Degradation Profiles

This compound’s stability under environmental stressors differs significantly from other cephalosporins:

  • pH Sensitivity : Alkalinization to pH 10 degrades >95% of ceftiofur, a property utilized in waste milk treatment to prevent antimicrobial resistance .
  • Formulation Stability : this compound maintains >95% potency for 8 hours post-reconstitution, unlike some commercial products that degrade by 5–10% within 3 hours .

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for quantifying Ceftiofur sodium purity in pharmacokinetic studies?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is the gold standard, using a C18 column and mobile phase of acetonitrile-phosphate buffer (pH 6.8). Calibration curves should be validated with spiked plasma/serum samples to ensure linearity (R² ≥ 0.99) and recovery rates >90% .
  • Data Consideration : Include retention time (e.g., 8.2 min for Ceftiofur) and limit of detection (LOD ≤ 0.1 µg/mL) in protocols to ensure reproducibility.

Q. What in vivo models are most appropriate for evaluating this compound’s efficacy against bovine respiratory pathogens?

  • Methodological Answer : Randomized controlled trials (RCTs) in feedlot cattle with acute interdigital phlegmon (e.g., Fusobacterium necrophorum infections) are standard. Use lameness scores, lesion resolution rates, and bacterial load reduction as endpoints .
  • Experimental Design : Include a control group (e.g., oxytetracycline) and blinded assessors to minimize bias. Sample size calculations should target ≥80% statistical power.

Q. How should stability studies for this compound formulations be designed to comply with pharmacopeial standards?

  • Methodological Answer : Conduct accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months). Monitor degradation products via mass spectrometry and ensure potency remains within 862–970 mg/mg (anhydrous basis) .
  • Data Contradiction Handling : If degradation exceeds 5%, re-evaluate excipient compatibility or storage conditions.

Advanced Research Questions

Q. What molecular dynamics approaches can elucidate this compound’s binding affinity to penicillin-binding proteins (PBPs) in resistant Escherichia coli strains?

  • Methodological Answer : Use homology modeling (e.g., SWISS-MODEL) to generate PBP3 structures and perform molecular docking (AutoDock Vina) with Ceftiofur’s active metabolite, desfuroylceftiofur. Validate with MIC assays against β-lactamase-producing strains .
  • Data Interpretation : Compare binding energies (ΔG ≤ -7 kcal/mol indicates strong affinity) and correlate with phenotypic resistance data.

Q. How can conflicting pharmacokinetic data from avian vs. mammalian studies be reconciled?

  • Methodological Answer : Apply species-specific allometric scaling to adjust dosing regimens. For example, account for higher cytochrome P450 activity in poultry by reducing intervals (e.g., 2.2 mg/kg q12h in chickens vs. 4.4 mg/kg q24h in cattle) .
  • Contradiction Analysis : Use mixed-effects modeling to distinguish biological variability from methodological artifacts (e.g., plasma vs. tissue sampling).

Q. What genomic and metagenomic strategies are effective for tracking plasmid-mediated resistance genes (e.g., blaCMY-2) in Ceftiofur-treated herds?

  • Methodological Answer : Perform longitudinal whole-genome sequencing (Illumina NovaSeq) of fecal samples pre/post-treatment. Annotate resistance genes via CARD and ResFinder, and correlate with ceftiofur MIC shifts .
  • Experimental Design : Include negative controls (untreated herds) and adjust for confounding factors like co-administered antimicrobials.

Q. Methodological Tables

Table 1. Key Parameters for this compound HPLC Analysis

ParameterSpecificationReference
ColumnC18, 5 µm, 250 × 4.6 mm
Mobile PhaseAcetonitrile:Phosphate Buffer (25:75)
Flow Rate1.0 mL/min
Detection Wavelength254 nm

Table 2. Synthesis Optimization for Desfuroylceftiofur

StepReaction ConditionYield
1Deacylation with NaOH (0.1M, 50°C)85%
2Cyclization with HCl (pH 2.5, 70°C)92%
Adapted from desfuroylceftiofur synthesis protocols

Properties

CAS No.

104010-37-9

Molecular Formula

C19H16N5NaO7S3

Molecular Weight

545.6 g/mol

IUPAC Name

sodium;7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C19H17N5O7S3.Na/c1-30-23-11(9-7-34-19(20)21-9)14(25)22-12-15(26)24-13(17(27)28)8(5-32-16(12)24)6-33-18(29)10-3-2-4-31-10;/h2-4,7,12,16H,5-6H2,1H3,(H2,20,21)(H,22,25)(H,27,28);/q;+1/p-1/b23-11-;

InChI Key

RFLHUYUQCKHUKS-CMKUNUBPSA-M

SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)[O-].[Na+]

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)[O-].[Na+]

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)[O-].[Na+]

Appearance

Solid powder

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

80370-57-6 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ceftiofur
ceftiofur hydrochloride
ceftiofur sodium
Naxcel
U 64279A
U-64279E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.